Monnieriside A

Anti-inflammatory Natural Products Macrophage Inhibition

Monnieriside A (MoA) is a chromone glycoside isolated from the fruits of Cnidium monnieri (Umbelliferae) and the aerial parts of Evolvulus linarioides. It is one of several structurally related chromone glycosides, including Monnierisides B–G, undulatoside A, and cnidimol C, that have been identified from these plant sources.

Molecular Formula C16H18O10
Molecular Weight 370.31 g/mol
Cat. No. B15361901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonnieriside A
Molecular FormulaC16H18O10
Molecular Weight370.31 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C(=O)C=C(O2)COC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C16H18O10/c17-4-11-13(21)14(22)15(23)16(26-11)24-5-7-3-9(20)12-8(19)1-6(18)2-10(12)25-7/h1-3,11,13-19,21-23H,4-5H2/t11-,13-,14+,15-,16-/m1/s1
InChIKeyHKSWNVKSXBFJGZ-YMILTQATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monnieriside A: Chromone Glycoside from Cnidium monnieri and Evolvulus linarioides for Research


Monnieriside A (MoA) is a chromone glycoside isolated from the fruits of Cnidium monnieri (Umbelliferae) and the aerial parts of Evolvulus linarioides . It is one of several structurally related chromone glycosides, including Monnierisides B–G, undulatoside A, and cnidimol C, that have been identified from these plant sources [1]. MoA has been investigated for antinociceptive, anti-inflammatory, wound healing, and anti-adipogenic activities, establishing it as a versatile natural product for pharmacological and biological research.

Why Monnieriside A Cannot Be Readily Substituted by Other Chromone Glycosides


Although Monnieriside A shares a core chromone glycoside structure with several co-occurring compounds (e.g., undulatoside A, cnidimol C, Monnierisides B–G), it exhibits a distinct profile of biological activities and molecular induction signatures that preclude generic substitution. For instance, in wound healing assays, Monnieriside A uniquely induces the expression of FGF2 and COL1A2, while the coumarin derivative fraxetin induces a completely different panel of markers (IGF-1, VEGF, IL-8) [1]. In anti-adipogenic screens, only specific chromone glycosides (including Monnieriside A) significantly inhibited adipocyte differentiation, whereas others within the same isolation class did not . These functional divergences, rooted in subtle structural variations, mean that substituting Monnieriside A with a related chromone glycoside will not replicate the same cellular or in vivo outcomes.

Monnieriside A: Quantitative Comparative Evidence for Informed Procurement


Anti-Inflammatory Potency: Monnieriside A Exhibits NO and IL-1β Inhibition Comparable to Other Chromone Glycosides

In a study evaluating the anti-inflammatory potential of chromone glycosides from Evolvulus linarioides, Monnieriside A (compound 9) inhibited nitric oxide (NO) production in stimulated J774 macrophages with an IC50 value within the range of 17.8–66.2 μM, and inhibited IL-1β production by 72.7–96.2% [1]. The IC50 range and IL-1β inhibition percentage are reported for the entire set of active compounds (1–5, 7–10), which includes cnidimol C (8), Monnieriside A (9), and undulatoside A (10). This indicates that Monnieriside A's anti-inflammatory activity is quantitatively on par with its closest structural analogs from the same plant source [1].

Anti-inflammatory Natural Products Macrophage Inhibition

Divergent Wound Healing Marker Induction: Monnieriside A vs. Fraxetin

A direct head-to-head comparison of Monnieriside A (MoA) and fraxetin in cultured L929 fibroblasts revealed distinct and non-overlapping patterns of growth factor and cytokine induction [1]. Both compounds were non-cytotoxic and stimulated cellular migration in a scratch assay [1]. However, fraxetin significantly induced the expression of IGF-1, VEGF, IL-8, and IL-10, whereas MoA induced FGF2, COL1A2, and IL-10 [1]. This differential molecular signature demonstrates that MoA engages a unique set of wound healing pathways compared to a related phenolic compound [1].

Wound Healing Fibroblast Growth Factors

In Vivo Antinociceptive Efficacy: Monnieriside A Demonstrates Broad Analgesic Activity Without Motor Impairment

Monnieriside A (MoA) administered intraperitoneally (0.01–100 mg/kg) inhibited nociceptive behavior in the inflammatory phase of the formalin test in male mice without causing motor impairment [1]. MoA (0.1–100 mg/kg, i.p.) also reduced hindpaw mechanical allodynia in two distinct pain models: Complete Freund's Adjuvant (CFA)-induced inflammatory pain and surgical paw incision (postoperative pain) [1]. The postoperative antinociception was accompanied by a significant reduction in IL-1β levels in the incised paw tissue, as measured by ELISA [1]. At 100 mg/kg, the antinociceptive effect was preserved even in IL-10 knockout mice, suggesting IL-10-independent mechanisms and potential compensation via increased TGF-β expression [1].

Pain Antinociception In Vivo Pharmacology

Selective Anti-Adipogenic Activity Among Chromone Glycosides

In a study isolating seven new chromone glycosides from Cnidium monnieri fruits, only specific compounds significantly inhibited adipocyte differentiation in 3T3-L1 cells, as measured by Oil Red O staining for fat accumulation . Monnieriside A (compound 3) was among the active compounds, alongside compounds 5, 6, and 10 . This demonstrates that even within a closely related series of chromone glycosides isolated from the same source, anti-adipogenic activity is not a universal property, underscoring the specific utility of Monnieriside A for metabolic research.

Obesity Adipogenesis Metabolic Disease

Primary Research and Industrial Application Scenarios for Monnieriside A


In Vivo Pain and Inflammation Studies

Monnieriside A is well-suited for preclinical studies investigating novel analgesic and anti-inflammatory agents. Its demonstrated efficacy in formalin, CFA, and postoperative pain models, coupled with a lack of motor impairment, makes it an attractive candidate for further pharmacokinetic, toxicological, and mechanism-of-action studies in rodents [1]. The reduction of IL-1β in incised paw tissue also positions it for research on cytokine-mediated pain pathways [1].

Wound Healing and Tissue Repair Research

The ability of Monnieriside A to stimulate fibroblast migration and induce FGF2, COL1A2, and IL-10 expression distinguishes it as a specific tool for investigating dermal wound healing, fibrosis, and extracellular matrix remodeling [2]. It is particularly valuable when a research goal is to dissect FGF2- or COL1A2-dependent repair mechanisms, as opposed to the VEGF/IGF-1 pathways activated by other compounds like fraxetin [2].

Natural Product-Based Anti-Adipogenic Screening

Given its selective anti-adipogenic activity among chromone glycosides, Monnieriside A can serve as a positive control or lead compound in screens aimed at identifying natural products that inhibit fat accumulation and adipocyte differentiation . Its activity in the 3T3-L1 cell model makes it a relevant probe for obesity and metabolic syndrome research .

Comparative Phytochemistry and Chemotaxonomy

Monnieriside A is a key marker compound for the chemotaxonomic characterization of Cnidium monnieri and Evolvulus linarioides [1]. Its presence and relative abundance, alongside other chromone glycosides, can be used to authenticate plant material, standardize herbal extracts, or study the biosynthetic pathways of chromone glycosides in these species .

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